molecular formula C17H18ClNO3 B5801244 N-(5-chloro-2-hydroxyphenyl)-2-(4-propan-2-ylphenoxy)acetamide

N-(5-chloro-2-hydroxyphenyl)-2-(4-propan-2-ylphenoxy)acetamide

Cat. No.: B5801244
M. Wt: 319.8 g/mol
InChI Key: BMZZWMWWFJLKMD-UHFFFAOYSA-N
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Description

N-(5-chloro-2-hydroxyphenyl)-2-(4-propan-2-ylphenoxy)acetamide is a synthetic organic compound that belongs to the class of phenoxyacetamides These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-hydroxyphenyl)-2-(4-propan-2-ylphenoxy)acetamide typically involves the reaction of 5-chloro-2-hydroxyaniline with 2-(4-propan-2-ylphenoxy)acetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product. Purification steps, such as recrystallization or chromatography, are employed to remove any impurities and obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-hydroxyphenyl)-2-(4-propan-2-ylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

    Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of a hydroxyphenyl derivative.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Hydroxyphenyl derivatives.

    Substitution: Various substituted phenoxyacetamides, depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-hydroxyphenyl)-2-(4-propan-2-ylphenoxy)acetamide depends on its specific application. In a biological context, the compound may interact with molecular targets, such as enzymes or receptors, to exert its effects. The presence of the chloro and hydroxy groups can influence its binding affinity and specificity towards these targets. The exact pathways involved in its mechanism of action would require further experimental studies to elucidate.

Comparison with Similar Compounds

N-(5-chloro-2-hydroxyphenyl)-2-(4-propan-2-ylphenoxy)acetamide can be compared with other phenoxyacetamide derivatives, such as:

    N-(2-hydroxyphenyl)-2-phenoxyacetamide: Lacks the chloro and propan-2-yl groups, resulting in different chemical properties and applications.

    N-(5-chloro-2-hydroxyphenyl)-2-(4-methylphenoxy)acetamide: Contains a methyl group instead of a propan-2-yl group, which may affect its reactivity and biological activity.

Properties

IUPAC Name

N-(5-chloro-2-hydroxyphenyl)-2-(4-propan-2-ylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO3/c1-11(2)12-3-6-14(7-4-12)22-10-17(21)19-15-9-13(18)5-8-16(15)20/h3-9,11,20H,10H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMZZWMWWFJLKMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)NC2=C(C=CC(=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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